molecular formula C13H10Cl2N2O B2420843 3-amino-N-(2,4-dichlorophenyl)benzamide CAS No. 425650-72-2

3-amino-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B2420843
CAS No.: 425650-72-2
M. Wt: 281.14
InChI Key: LPNBIVMNNQDVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O. It is a biochemical used in various research fields, particularly in proteomics. The compound consists of a benzamide core with an amino group at the 3-position and a dichlorophenyl group at the N-position, making it a versatile molecule for scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 3-amino-benzamide with 2,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is usually heated to around 60°C and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(2,4-dichlorophenyl)benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2,6-diisopropylphenyl)benzamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

3-amino-N-(2,4-dichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

3-amino-N-(2,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNBIVMNNQDVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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